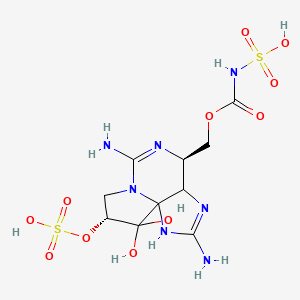

N-Sulfocarbamoylgonyautoxin 2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Sulfocarbamoylgonyautoxin 2 is a derivative of gonyautoxin, a potent neurotoxin produced by certain species of marine dinoflagellates This compound is part of the paralytic shellfish toxins group, which are known for their ability to block sodium channels in nerve cells, leading to paralysis

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Sulfocarbamoylgonyautoxin 2 involves several steps, starting from the extraction of gonyautoxin from marine organisms. The gonyautoxin is then subjected to sulfocarbamoylation, a chemical reaction that introduces a sulfocarbamoyl group into the molecule. This process typically requires specific reagents and conditions, such as the use of sulfocarbamoyl chloride in the presence of a base like triethylamine, under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound is less common due to the complexity and cost of the synthesis process. advancements in biotechnology and chemical engineering may pave the way for more efficient production methods in the future. Currently, the compound is primarily produced in research laboratories for scientific studies .

Analyse Des Réactions Chimiques

Types of Reactions

N-Sulfocarbamoylgonyautoxin 2 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

Substitution: Halides, nucleophiles, and other reagents in the presence of catalysts or under specific pH and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives with different functional groups .

Applications De Recherche Scientifique

Analytical Chemistry

N-Sulfocarbamoylgonyautoxin 2 serves as a crucial reference standard in the quantitative analysis of paralytic shellfish toxins. It is utilized in various methods such as High-Performance Liquid Chromatography (HPLC) to ensure accurate identification and quantification of toxins in seafood products.

Table 1: Detection Protocols for this compound

| Methodology | Detection Limit (mg STX eq/kg) | Probability of Detection (%) |

|---|---|---|

| Standard Protocol | 0.8 | 96.6 |

| Modified Protocol | 0.316 | 99.7 |

Neurotoxicity Studies

The compound is extensively studied for its effects on sodium channels in nerve cells, providing insights into neurotoxic mechanisms. Research indicates that this compound blocks voltage-gated sodium channels, leading to paralysis by inhibiting nerve signal transmission.

Case Study: Neurotoxic Effects on Marine Life

A study demonstrated that exposure to this compound resulted in significant neurotoxic effects in fish species under varying temperature conditions, highlighting its role in marine ecosystems and potential impacts due to climate change .

Medical Applications

This compound is being investigated for potential therapeutic applications in treating neurological disorders. Its mechanism of action, primarily through sodium channel blockade, provides a model for understanding nerve function and developing treatments for conditions such as epilepsy or chronic pain syndromes.

Table 2: Potential Medical Applications

| Application Area | Description |

|---|---|

| Neurological Disorders | Investigated for its potential to modulate nerve activity |

| Research Tool | Used to study ion channel function and neurotoxicity mechanisms |

Food Safety and Toxicology

The detection of this compound in seafood is critical for public health safety. Various laboratories employ this compound in testing protocols to monitor levels of paralytic shellfish toxins in mussels and oysters, ensuring compliance with regulatory standards.

Case Study: Regulatory Monitoring

In a multi-laboratory study, the detection of this compound was reported with high consistency across samples, reinforcing its importance in seafood safety protocols . The mean probability of detection was notably high, demonstrating the effectiveness of current testing methodologies.

Mécanisme D'action

N-Sulfocarbamoylgonyautoxin 2 exerts its effects by blocking sodium channels in nerve cells. This action prevents the influx of sodium ions, which is essential for the generation and propagation of nerve impulses. As a result, the compound induces paralysis by inhibiting nerve signal transmission. The molecular targets of this compound are the voltage-gated sodium channels, and the pathways involved include the disruption of normal ion flow and subsequent nerve cell function .

Comparaison Avec Des Composés Similaires

N-Sulfocarbamoylgonyautoxin 2 is part of a larger group of paralytic shellfish toxins, which include:

Gonyautoxin: The parent compound, known for its potent neurotoxic effects.

Saxitoxin: Another well-known paralytic shellfish toxin with similar sodium channel-blocking properties.

Tetrodotoxin: A potent neurotoxin found in pufferfish, also known for blocking sodium channels.

Compared to these compounds, this compound is unique due to its specific sulfocarbamoyl group, which may influence its potency, stability, and interactions with sodium channels .

Activité Biologique

N-Sulfocarbamoylgonyautoxin 2 (C1) is a member of the gonyautoxin family, which are potent paralytic shellfish toxins (PSTs) primarily produced by dinoflagellates. These toxins pose significant risks to marine life and human health, particularly through the consumption of contaminated shellfish. This article delves into the biological activity of this compound, examining its mechanisms of action, toxicity profiles, and implications for both human health and marine ecosystems.

This compound acts mainly by targeting voltage-gated sodium channels (VGSCs), which are critical for the propagation of action potentials in neurons and muscle cells. The binding affinity of this toxin to VGSCs inhibits sodium ion influx, leading to paralysis and potentially fatal respiratory failure in affected organisms.

Binding Characteristics

Research indicates that this compound binds to specific receptor sites on VGSCs, similar to other PSTs like saxitoxin. The binding mechanism involves electrostatic interactions with amino acid residues in the channel's pore region, particularly affecting the kinetics of channel opening and closing .

Toxicity Profile

The toxicity of this compound is significantly lower than that of its carbamate counterparts, such as saxitoxin. Studies have shown that while saxitoxin has an LD50 value of approximately 9 µg/kg in humans, this compound exhibits much lower toxicity levels .

Comparative Toxicity Data

The following table summarizes the relative toxicities of various PSTs compared to saxitoxin:

| Toxin | Relative Toxicity (vs. Saxitoxin) |

|---|---|

| Saxitoxin (STX) | 1.000 |

| Neosaxitoxin (NEO) | 0.924 |

| Gonyautoxin 1 (GTX1) | 0.994 |

| Gonyautoxin 2 (GTX2) | 0.359 |

| This compound (C1) | 0.08 |

| N-Sulfocarbamoylgonyautoxin 3 (C2) | 0.05 |

This data illustrates that this compound is significantly less toxic than saxitoxin and other carbamate PSTs, reinforcing its classification as a lower-risk toxin within the gonyautoxin family .

Case Study: Human Exposure and Clinical Implications

A notable case involved a clinical diagnostic study where rapid screening ELISA assays were developed to detect various PSTs, including this compound in human urine and blood samples. The sensitivity of these assays was validated at levels as low as 0.02 ng/mL for certain toxins, highlighting the importance of prompt detection in cases of suspected paralytic shellfish poisoning .

Environmental Impact Assessment

Research has shown that rising ocean temperatures influence the bioaccumulation of PSTs in marine organisms. A study on fish exposed to various PSTs under different thermal conditions revealed significant increases in toxin levels correlating with temperature rises, with this compound detected at concentrations up to 0.08 µg/g . This underscores the potential for climate change to exacerbate toxin accumulation in food webs.

Propriétés

Numéro CAS |

80173-30-4 |

|---|---|

Formule moléculaire |

C10H17N7O11S2 |

Poids moléculaire |

475.4 g/mol |

Nom IUPAC |

[(4R,9R)-2,6-diamino-10,10-dihydroxy-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methoxycarbonylsulfamic acid |

InChI |

InChI=1S/C10H17N7O11S2/c11-6-14-5-3(2-27-8(18)16-29(21,22)23)13-7(12)17-1-4(28-30(24,25)26)10(19,20)9(5,17)15-6/h3-5,19-20H,1-2H2,(H2,12,13)(H,16,18)(H3,11,14,15)(H,21,22,23)(H,24,25,26)/t3-,4+,5?,9?/m0/s1 |

Clé InChI |

OKSSKVHGKYJNLL-UUWFSZNBSA-N |

SMILES isomérique |

C1[C@H](C(C23N1C(=N[C@H](C2N=C(N3)N)COC(=O)NS(=O)(=O)O)N)(O)O)OS(=O)(=O)O |

SMILES canonique |

C1C(C(C23N1C(=NC(C2N=C(N3)N)COC(=O)NS(=O)(=O)O)N)(O)O)OS(=O)(=O)O |

Synonymes |

Toxin C1 from Protogonyaulax; Epigonyautoxin 8 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.